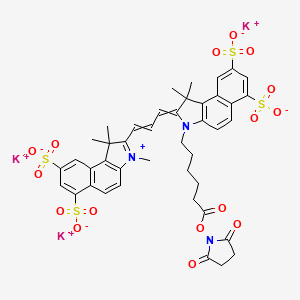![molecular formula C9H7N3 B14752864 4h-Imidazo[1,5,4-de]quinoxaline CAS No. 209-29-0](/img/structure/B14752864.png)
4h-Imidazo[1,5,4-de]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo[1,5,4-de]quinoxaline is a heterocyclic compound that belongs to the family of imidazoquinoxalines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a quinoxaline ring. The unique structure of this compound makes it an interesting subject for research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[1,5,4-de]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction can be catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Imidazo[1,5,4-de]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of a methylsulfanyl group in position 4 makes it easy to oxidize to the corresponding sulfone.
Substitution: Aromatic nucleophilic substitution of halogen atoms can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Substitution: Halogenated derivatives can be used as starting materials, with bases like sodium hydroxide facilitating the substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoxalines, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4H-Imidazo[1,5,4-de]quinoxaline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4H-Imidazo[1,5,4-de]quinoxaline involves its interaction with various molecular targets. For instance, it can disrupt hyphal differentiation, spore germination, and germ tube growth in fungi . Additionally, it may act as an inhibitor of specific enzymes or receptors, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]quinoxaline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrrolo[1,2-a]quinoxaline: Another related compound with a pyrrole ring fused to a quinoxaline ring.
Uniqueness: 4H-Imidazo[1,5,4-de]quinoxaline is unique due to its specific ring fusion and the position of its nitrogen atoms, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
209-29-0 |
|---|---|
Molekularformel |
C9H7N3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1-4,6H,5H2 |
InChI-Schlüssel |
ZDIBJAWQYVATKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC2=CC=CC3=C2N1C=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)




![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
